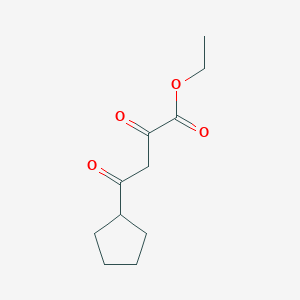

4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester (CPDE) is an organic compound with a molecular formula of C8H14O4. It is a cyclic ester that is composed of four carbons, two oxygens, and two hydrogens, and is a derivative of butanoic acid. CPDE has a variety of applications in organic synthesis and medical research, and has been studied extensively for its potential therapeutic benefits.

Applications De Recherche Scientifique

- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis . They are bench-stable, easy to purify, and often commercially available. Pinacol boronic esters are particularly useful for chemical transformations where the boron moiety remains in the product, such as homologations, conjunctive cross couplings, and radical-polar crossover reactions.

- The catalytic protodeboronation of alkyl boronic esters using a radical approach enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence.

- Protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, allowing access to various products . This method is particularly useful for 2° alkyl boronic esters.

- Renaud and coworkers described a formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation sequence . This approach involves protodeboronation of catechol boronic esters via a radical chain reaction.

- While boranes efficiently undergo protodeboronation, boronic esters usually do not . The increased stability of pinacol boronic esters poses challenges when removing the boron moiety at the end of a synthetic sequence.

Organic Synthesis and Building Blocks

Hydromethylation of Alkenes

Radical Chain Reactions

Hydroboration-Deboronation Strategy

Stability and Challenges

Mécanisme D'action

The mechanism of action of 4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester is not directly available from the search results. The mechanism of action usually depends on the specific application of the compound, such as its use in medicine, agrochemicals, or materials science.

Safety and Hazards

The safety data sheet (SDS) for ethyl 4-cyclopentyl-2,4-dioxobutanoate provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propriétés

IUPAC Name |

ethyl 4-cyclopentyl-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-11(14)10(13)7-9(12)8-5-3-4-6-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNIBGVQSISLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)

![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)